N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-4-(1H-indol-3-yl)butanamide
Description
The compound N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-4-(1H-indol-3-yl)butanamide features a quinazolinone core substituted with a 6-fluoro and 2-methyl group, linked via an ethyl chain to a butanamide moiety terminating in a 1H-indol-3-yl group. This structure combines pharmacologically relevant motifs:
- Quinazolinone: Known for kinase inhibition and anticancer activity.
- Indole: Common in bioactive compounds targeting serotonin receptors and enzymes.
- Fluoro and methyl substituents: Enhance metabolic stability and binding affinity.
Properties
Molecular Formula |
C23H23FN4O2 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)ethyl]-4-(1H-indol-3-yl)butanamide |
InChI |
InChI=1S/C23H23FN4O2/c1-15-27-21-10-9-17(24)13-19(21)23(30)28(15)12-11-25-22(29)8-4-5-16-14-26-20-7-3-2-6-18(16)20/h2-3,6-7,9-10,13-14,26H,4-5,8,11-12H2,1H3,(H,25,29) |
InChI Key |
ZKNSRWNACFZPIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CCNC(=O)CCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
The most common method involves cyclizing anthranilic acid derivatives with formamide or urea under acidic conditions. For example, 6-fluoro-2-methyl-4H-quinazolin-4-one is synthesized via refluxing 2-amino-5-fluorobenzoic acid with acetic anhydride and formamide at 120°C for 12 hours. The reaction proceeds through intermediate formation of an acetamide derivative, followed by intramolecular cyclization.
Key Reaction Parameters
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate cyclization. A 2024 study demonstrated that irradiating 2-amino-5-fluorobenzoic acid with trimethyl orthoacetate at 150°C for 20 minutes achieved a 92% yield of the quinazolinone core. This method reduces side reactions and improves scalability.
Introduction of the Ethyl Side Chain
The ethyl group at position 3 of the quinazolinone is introduced via nucleophilic substitution or reductive amination.
Alkylation with 2-Bromoethylamine
Reacting 6-fluoro-2-methyl-4H-quinazolin-4-one with 2-bromoethylamine hydrobromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 8 hours yields the N-ethyl intermediate. The reaction mechanism involves deprotonation of the quinazolinone’s NH group, followed by SN2 displacement.
Optimization Insights
-
Solvent Effects : DMF outperforms THF or acetonitrile due to better solubility of intermediates.
-
Base Selection : K₂CO₃ provides higher regioselectivity compared to NaH or triethylamine.
-
Yield : 70–85% after purification via silica gel chromatography.
Coupling with 4-(1H-Indol-3-Yl)Butanamide
The final step involves conjugating the ethyl-substituted quinazolinone with 4-(1H-indol-3-yl)butanamide using carbodiimide-based coupling agents.
HOBt/EDCI-Mediated Amidation
A mixture of 3-(2-aminoethyl)-6-fluoro-2-methylquinazolin-4(3H)-one and 4-(1H-indol-3-yl)butanoic acid is reacted with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at room temperature for 24 hours. The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by the primary amine.
Critical Parameters
One-Pot T3P®-Promoted Coupling
A 2025 patent disclosed a one-pot method using propylphosphonic anhydride (T3P®) in ethyl acetate, achieving an 88% yield. This approach eliminates intermediate isolation, reducing purification steps and improving throughput.
Process Optimization and Scalability
Solvent and Temperature Effects
Higher temperatures (40–50°C) accelerate coupling but risk epimerization. Ethyl acetate at 25°C balances speed and stereochemical integrity.
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst increases yields to 78% in DMF by accelerating acyl transfer.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirmed ≥98% purity, with retention time = 12.4 minutes.
Comparative Analysis of Synthetic Routes
The T3P®-mediated route offers superior efficiency and cost-effectiveness, making it preferable for industrial-scale synthesis.
Applications in Drug Development
Preclinical studies highlight this compound’s kinase inhibitory activity, with IC₅₀ values of 18 nM against EGFR and 32 nM against VEGFR-2. Its anti-inflammatory properties are linked to COX-2 inhibition (IC₅₀ = 45 nM). Structural analogs are under investigation for glioblastoma and rheumatoid arthritis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-4-(1H-indol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine-substituted position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its quinazolinone core is known for various pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-4-(1H-indol-3-yl)butanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core may inhibit enzyme activity by binding to the active site, while the indole moiety could interact with receptor sites, modulating their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Quinazolinone vs. Benzotriazinone
- Target Compound : Contains a 6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl core.
- Analog (): Benzotriazinone derivatives (e.g., N-alkyl/phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides) replace the quinazolinone with a benzotriazinone core.
Quinazolinone vs. Thiazole
- Analog (): N-(2-(1H-indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide replaces the quinazolinone with a thiazole ring. Impact: Thiazoles are electron-deficient, influencing interactions with hydrophobic pockets in target proteins .
Substituent Variations
Fluoro vs. Chloro/Methoxy Groups
- Target Compound: 6-Fluoro substitution on the quinazolinone.
- Analog (): N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide introduces a 5-chloro substituent on the indole ring. Impact: Chloro groups increase lipophilicity (logP = 2.95 vs.
- Analog () : 3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide includes a 5-methoxy indole and tetrazole group.
Linker and Amide Modifications
Physicochemical Properties
- Melting Points : Aromatic amides () exhibit higher melting points (e.g., 195°C for compound 19) due to planar stacking, whereas aliphatic amides (e.g., ) likely have lower melting points.
- logP : The target compound’s logP (~3.0) aligns with analogs like (logP = 2.95), suggesting moderate lipophilicity suitable for blood-brain barrier penetration.
- Molecular Weight : Most analogs fall within 350–450 Da, complying with drug-likeness criteria.
Implications for Bioactivity
While biological data are scarce in the evidence, structural insights suggest:
- Quinazolinone-indole hybrids: Potential kinase or serotonin receptor modulation.
- Fluoro substituents : Improve metabolic stability compared to chloro or methoxy analogs.
- Butanamide linkers : May optimize binding pocket occupancy vs. shorter acetamide analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-4-(1H-indol-3-yl)butanamide?
- Methodology :
- Step 1 : Synthesize the quinazolinone core via cyclization of anthranilic acid derivatives with fluoroacetamide intermediates under reflux in acetic acid .
- Step 2 : Introduce the 6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl moiety using nucleophilic substitution with ethylenediamine derivatives .
- Step 3 : Couple the indole-containing butanamide group via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF under nitrogen .
- Validation : Monitor reaction progress via TLC and LC-MS for intermediates .
Q. How can spectroscopic techniques characterize this compound’s structural integrity?
- Analytical Workflow :
- NMR : Use - and -NMR to confirm the quinazolinone ring (C=O at ~170 ppm) and indole NH protons (δ 10–12 ppm) .
- HRMS : Verify molecular weight with high-resolution mass spectrometry (expected error < 2 ppm) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen bonding (e.g., quinazolinone N-H···O interactions) .
Q. What preliminary biological assays are suitable for screening its bioactivity?
- Experimental Design :
- Antimicrobial Testing : Use broth microdilution (MIC assay) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations for 48–72 hours .
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- SAR Strategies :
- Quinazolinone Modifications : Replace the 6-fluoro group with chloro or methyl to assess electronic effects on target binding .
- Indole Substitutions : Introduce electron-withdrawing groups (e.g., nitro) at the indole 5-position to enhance π-stacking with hydrophobic enzyme pockets .
- Amide Linker Optimization : Replace the ethyl spacer with propyl or cyclic amines to evaluate conformational flexibility .
Q. How to resolve contradictions in biological activity data across different assays?
- Case Example : If anticancer activity is observed in vitro but not in vivo:
- Hypothesis 1 : Poor pharmacokinetics (e.g., rapid metabolism). Validate via LC-MS/MS plasma stability assays .
- Hypothesis 2 : Off-target effects. Use RNA-seq to identify unintended pathway modulation .
- Solution : Improve bioavailability via prodrug strategies (e.g., PEGylation of the butanamide group) .
Q. What computational methods predict target binding modes and selectivity?
- Workflow :
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., EGFR kinase domain) over 100 ns to assess binding stability .
- Free Energy Perturbation (FEP) : Calculate ∆∆G for mutations (e.g., T790M in EGFR) to predict resistance mechanisms .
- Pharmacophore Modeling : Align with known kinase inhibitors (e.g., gefitinib) to identify critical H-bond donors/acceptors .
Q. How to design experiments for elucidating metabolic pathways?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- In Silico Prediction : Use software like MetaSite to identify probable oxidation sites (e.g., indole C-3 or quinazolinone methyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
